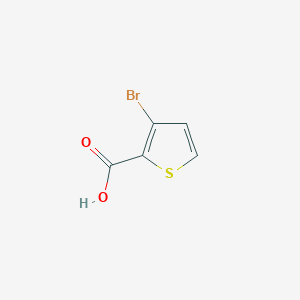![molecular formula C11H12N2 B183226 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole CAS No. 7076-11-1](/img/structure/B183226.png)
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole
Overview
Description
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole is a chemical compound with the molecular formula C11H12N2 . It is also known by its common name 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole .
Synthesis Analysis
The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole involves several steps. The synthetic route includes the use of 3,5-dibromopyridine and cyclohexanone, which results in a 70% yield of the compound . Other literature also suggests the use of 3-bromopyridine and cyclohexanone, yielding 52% of the compound .Molecular Structure Analysis
The molecular structure of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact mass of the molecule is 172.10000 .Physical And Chemical Properties Analysis
The compound has a density of 1.213g/cm3 and a boiling point of 338.7ºC at 760 mmHg . The flash point of the compound is 150ºC . The LogP value, which indicates the compound’s lipophilicity, is 2.44170 .Scientific Research Applications
Synthesis Techniques :
- Blache et al. (1999) described the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-9-ones using arylenaminones through photochemical reactions and catalytic processes involving arylpalladium complexes (Blache et al., 1999).
- Suschitzky et al. (1983) reported the synthesis of tetrahydro-5H-pyrido[3,2-b]indoles and tetrahydro-9H-pyrido[2,3-b]indoles through reactions of tetrachloro-4-cyanopyridine with 1-(dialkylamino)cyclohexenes (Suschitzky et al., 1983).
Photophysical Properties :
- Catalán (2010) conducted a photophysical study on 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole, revealing the presence of different fluorescence emissions due to doubly hydrogen-bonded dimers of the monomer species at various temperatures (Catalán, 2010).
Pharmacological Applications :
- Ivashchenko et al. (2010) surveyed methods for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, demonstrating their broad spectrum of pharmacological activities and interest for medicinal chemistry (Ivashchenko et al., 2010).
- Goh et al. (2015) investigated 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxicity properties, indicating potential applications in pharmacology (Goh et al., 2015).
Molecular Docking and Anticancer Activity :
- Feng et al. (2018) designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives with anticancer properties, demonstrated through molecular docking studies and antiproliferative activity assays (Feng et al., 2018).
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h3,5,7H,1-2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIYUWFLVSLVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355726 | |
| Record name | 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole | |
CAS RN |
7076-11-1 | |
| Record name | 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H-pyrido[2,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)
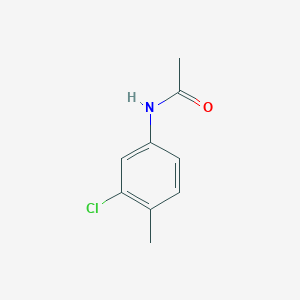
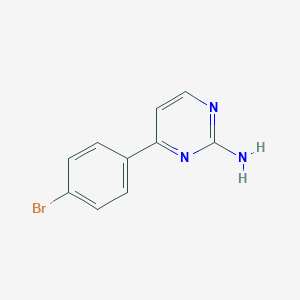
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)
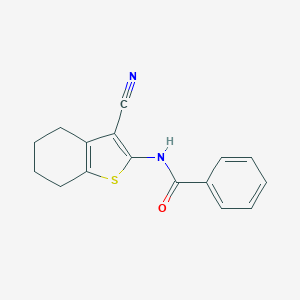
![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
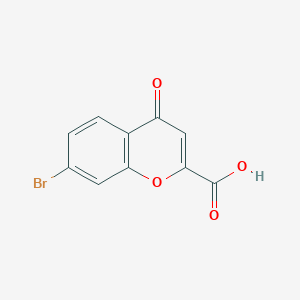
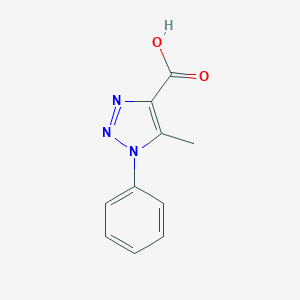
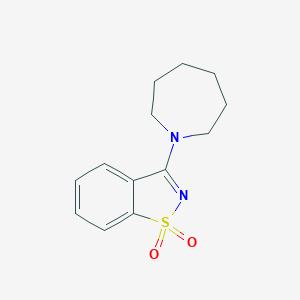
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
